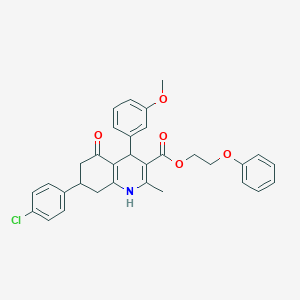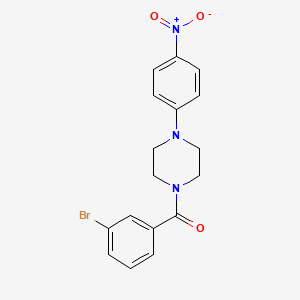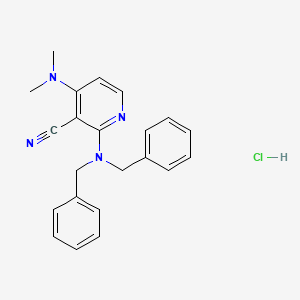![molecular formula C14H20FNO5 B5091669 N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5091669.png)
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate, also known as FPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience. FPEB is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in regulating synaptic plasticity and neuronal excitability. In
作用机制
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate acts as a selective agonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Upon binding to mGluR5, N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate induces a conformational change that activates downstream signaling pathways, including the phospholipase C (PLC) and protein kinase C (PKC) pathways. These pathways lead to the activation of intracellular signaling cascades that ultimately result in changes in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has been shown to enhance LTP in the hippocampus and prefrontal cortex, which are brain regions that are critical for learning and memory. N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward processing and drug addiction. Additionally, N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate is a selective agonist for mGluR5, which makes it a valuable tool for studying the role of this receptor in synaptic plasticity and neuronal excitability. However, N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has some limitations for lab experiments. For example, N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has a relatively short half-life in vivo, which can limit its effectiveness in some experiments. Additionally, N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate can have off-target effects on other receptors, which can complicate data interpretation.
未来方向
There are several future directions for research on N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate. One area of interest is the development of more potent and selective mGluR5 agonists that can be used to study the role of this receptor in neuropsychiatric disorders. Another area of interest is the development of mGluR5 antagonists that can be used to treat disorders such as drug addiction and depression. Additionally, there is a need for more research on the long-term effects of N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate on synaptic plasticity and neuronal excitability.
合成方法
The synthesis of N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate involves a multistep process that begins with the reaction between 2-fluorophenol and 2-bromoethylamine hydrobromide to form 2-(2-fluorophenoxy)ethylamine. This intermediate is then reacted with butyraldehyde in the presence of sodium triacetoxyborohydride to yield N-[2-(2-fluorophenoxy)ethyl]-1-butanamine. The final step involves the formation of the oxalate salt of N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate through the reaction between N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate and oxalic acid.
科学研究应用
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has been widely used in scientific research as a tool to study the role of mGluR5 in synaptic plasticity and neuronal excitability. N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory, in the hippocampus and prefrontal cortex. Additionally, N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has been used to investigate the role of mGluR5 in drug addiction, depression, anxiety, and other neuropsychiatric disorders.
属性
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.C2H2O4/c1-2-3-8-14-9-10-15-12-7-5-4-6-11(12)13;3-1(4)2(5)6/h4-7,14H,2-3,8-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWURNMWUKMPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenoxy)ethyl]butan-1-amine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(4-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091590.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5091608.png)
![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5091624.png)


![2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5091658.png)

![3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole](/img/structure/B5091664.png)
![1-[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5091667.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5091677.png)
![methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5091684.png)
![3,3-dimethyl-10-(phenylacetyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091685.png)
![3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5091687.png)